![molecular formula C15H19NO3 B13407066 tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of carbamate and indene, characterized by the presence of a tert-butyl group, a carbamate group, and an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an indene derivative. One common method involves the use of tert-butyl carbamate and 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde as starting materials. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the indene moiety can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indene moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate is unique due to the presence of both the indene and carbamate moieties, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-oxo-2,3-dihydroinden-5-yl)methyl]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-10-4-6-12-11(8-10)5-7-13(12)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,18) |
Clave InChI |
XSXYYZQXIQYNBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
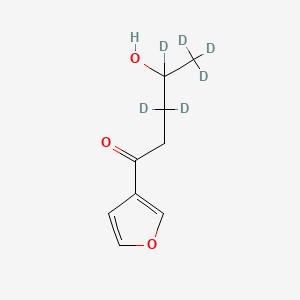
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
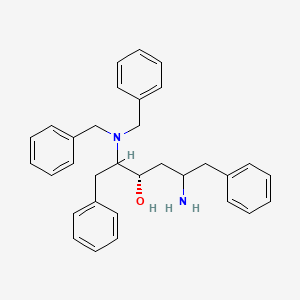
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
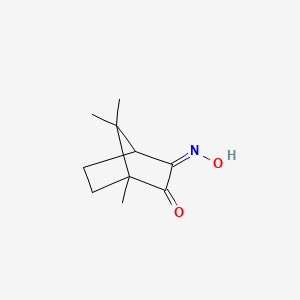
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
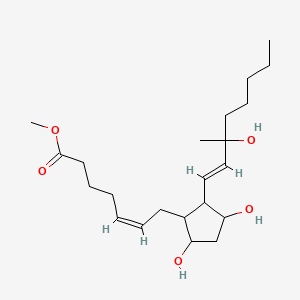
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)
![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
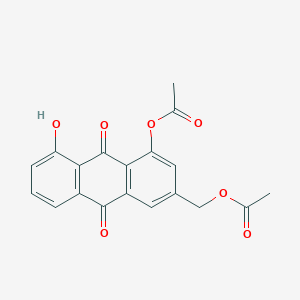
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
